Gemlapodect

Description

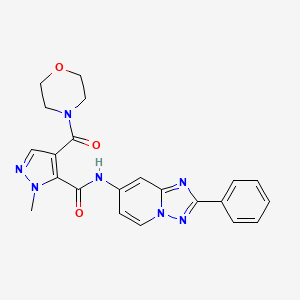

Structure

3D Structure

Properties

CAS No. |

1380329-87-2 |

|---|---|

Molecular Formula |

C22H21N7O3 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide |

InChI |

InChI=1S/C22H21N7O3/c1-27-19(17(14-23-27)22(31)28-9-11-32-12-10-28)21(30)24-16-7-8-29-18(13-16)25-20(26-29)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,24,30) |

InChI Key |

MMCSMWHWVGGCGL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N2CCOCC2)C(=O)NC3=CC4=NC(=NN4C=C3)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Gemlapodect: A Novel Phosphodiesterase 10A Inhibitor for the Treatment of Central Nervous System Disorders

An In-Depth Technical Guide on the Mechanism of Action, Clinical Data, and Experimental Protocols

Introduction

Gemlapodect (also known as NOE-105) is an investigational, first-in-class small molecule that functions as a potent and selective phosphodiesterase type 10A (PDE10A) inhibitor.[1][2] Developed to address debilitating central nervous system (CNS) disorders, this compound's unique mechanism of action offers a targeted approach to modulating dopamine signaling pathways implicated in various neuropsychiatric conditions.[1][2] Primarily under investigation for Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering), this compound represents a significant departure from traditional CNS therapeutics, such as dopamine receptor antagonists, by aiming to fine-tune neuronal network activity rather than broadly inhibiting it.[1][3][4][5]

This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by a summary of clinical trial data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic effects are rooted in its ability to selectively inhibit the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and cognitive processes.[1] This targeted inhibition initiates a cascade of intracellular events that ultimately modulate dopamine D2 receptor signaling.[1][6]

The Role of PDE10A in the Striatum

PDE10A is a key enzyme responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] In the striatal MSNs, PDE10A plays a crucial role in regulating the levels of these cyclic nucleotides, thereby controlling the downstream signaling of neurotransmitters, particularly dopamine.[1]

Downstream Signaling Cascade of this compound

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs.[1] This increase in second messenger concentration enhances the signaling of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylates various downstream protein targets. A key target of this pathway is the DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which is a central regulator of dopamine signaling. The altered phosphorylation state of these proteins modulates the excitability of the MSNs and refines the regulation of the dopamine D2 receptor pathway, which is often dysregulated in disorders like Tourette Syndrome.[1][6] This mechanism allows for a fine-tuning of dopaminergic activity without the direct receptor blockade characteristic of many antipsychotic medications, potentially leading to a more favorable side-effect profile.[1][4]

Caption: this compound's signaling pathway in medium spiny neurons.

Clinical Efficacy Data

This compound has been evaluated in several clinical trials for CNS disorders. The following tables summarize the key quantitative data from the Phase 2a ALLEVIA-1 study in patients with Tourette Syndrome.

Table 1: Demographics and Dosing in the Phase 2a ALLEVIA-1 Study[7][8]

| Parameter | Value |

| Number of Patients | 15 |

| Mean Age (Years) | 26.2 (± 8.7) |

| Dosage Regimen | Ascending doses from 2.5 to 15 mg once daily |

| Target Dose Range | 10 to 15 mg per day |

| Study Duration | 12 weeks |

Table 2: Primary and Secondary Efficacy Endpoints in the Phase 2a ALLEVIA-1 Study[2][7]

| Endpoint | All Patients (n=14*) | Patients Completing at Target Dose (n=8) |

| TS-CGI-C Improvement | 57% | 87.5% |

| YGTSS-TTS Mean Improvement | -7.8 points | -12.8 points (p=0.003) |

*n=14 patients taking at least one dose of study medication and having at least one post-baseline efficacy assessment.

Experimental Methodologies

The clinical development of this compound involves rigorous, well-controlled studies to evaluate its safety and efficacy. Below are the methodologies for the key clinical trials.

Phase 2a ALLEVIA-1 Study Protocol (Tourette Syndrome)

The Phase 2a ALLEVIA-1 study was designed as a multicenter, 12-week, open-label, single-arm monotherapy trial.[7][8]

-

Objective: To assess the safety, tolerability, and efficacy of this compound in reducing tics in patients with Tourette Syndrome.

-

Patient Population: 15 patients with a diagnosis of Tourette Syndrome, with a mean age of 26.2 years.[7][8]

-

Treatment: Patients were administered ascending doses of this compound, starting at 2.5 mg and titrating up to a target dose of 10 to 15 mg once daily.[7][8]

-

Primary Efficacy Endpoint: The primary outcome was the change from baseline as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[7]

-

Secondary Efficacy Endpoint: A key secondary measure was the change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[7]

-

Safety Assessments: Safety and tolerability were monitored throughout the study, with a focus on adverse events, weight gain, and metabolic changes.[7]

Phase 2b Orpheus Study Protocol (Childhood Onset Fluency Disorder)

The Orpheus study is a Phase 2b trial designed to further evaluate this compound in adults with stuttering.[4][9]

-

Objective: To evaluate the efficacy and safety of this compound as a monotherapy in adults with Childhood Onset Fluency Disorder.[4][9]

-

Study Design: A multi-center, 11-week, prospective, double-blind, placebo-controlled study.[4][9]

-

Patient Population: Adult patients with a diagnosis of Childhood Onset Fluency Disorder.

-

Treatment: Participants receive either this compound or a placebo once daily for the duration of the trial.[10]

-

Efficacy and Safety Measures: The study will assess changes in stuttering severity and monitor for any adverse events.

Caption: Generalized clinical trial workflow for this compound.

Therapeutic Implications and Future Directions

The targeted mechanism of this compound as a PDE10A inhibitor holds significant promise for the treatment of CNS disorders characterized by dopaminergic dysregulation.[2] By modulating rather than blocking dopamine signaling, this compound may offer an improved tolerability profile compared to current standard-of-care treatments, such as antipsychotics, which are often associated with metabolic and motor side effects.[1][4]

The positive results from the Phase 2a study in Tourette Syndrome, demonstrating a reduction in tic severity, support the continued development of this compound for this indication.[2][7] Furthermore, its investigation in Childhood Onset Fluency Disorder and schizophrenia highlights the potential for this novel mechanism to be applicable across a range of neuropsychiatric conditions.[3][4] Future research will likely focus on larger, confirmatory Phase 3 trials and may explore the utility of this compound in other CNS disorders where striatal pathway dysfunction is implicated.

Conclusion

This compound represents an innovative therapeutic approach for CNS disorders, with a well-defined mechanism of action centered on the selective inhibition of PDE10A. By modulating dopamine signaling in the striatum, it has demonstrated promising clinical efficacy in reducing tics associated with Tourette Syndrome. With ongoing clinical trials and a favorable safety profile observed thus far, this compound has the potential to become a valuable treatment option for patients with Tourette Syndrome and other debilitating neurological conditions.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. sofinnovapartners.com [sofinnovapartners.com]

- 5. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]

- 6. noemapharma.com [noemapharma.com]

- 7. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study | Forbion [forbion.com]

- 8. noemapharma.com [noemapharma.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

The Role of Phosphodiesterase 10A (PDE10A) Inhibition in Tourette Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by motor and vocal tics. Current therapeutic strategies, primarily centered around dopamine D2 receptor antagonists, are often limited by incomplete efficacy and significant adverse effects.[1][2] Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its specific expression in the striatal medium spiny neurons (MSNs), key components of the cortico-striato-thalamo-cortical circuits implicated in TS pathophysiology.[3][4][5] This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical development of PDE10A inhibitors for the treatment of Tourette Syndrome. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for Targeting PDE10A in Tourette Syndrome

Tourette Syndrome is believed to arise from dysfunction within the basal ganglia circuits, which are crucial for action selection and motor control.[6][7] A central hypothesis in TS pathophysiology is a hyperdopaminergic state within the striatum.[2][8] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), intracellular second messengers that are critical for modulating neuronal activity in response to neurotransmitters like dopamine.[8][9]

PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal input neurons of the basal ganglia.[4][5] MSNs are divided into two main populations that form the 'direct' and 'indirect' pathways:

-

Direct Pathway (D1-MSNs): Express dopamine D1 receptors and facilitate movement.

-

Indirect Pathway (D2-MSNs): Express dopamine D2 receptors and inhibit movement.

By degrading cAMP and cGMP, PDE10A dampens the signaling cascades initiated by dopamine receptor activation.[10] Inhibition of PDE10A is hypothesized to rebalance the activity of the direct and indirect pathways, thereby alleviating the hyperkinetic symptoms of TS. Specifically, PDE10A inhibition is expected to:

This modulation of striatal output offers a novel therapeutic approach that is distinct from direct dopamine receptor blockade.

Signaling Pathways of PDE10A in Striatal Neurons

The following diagram illustrates the central role of PDE10A in modulating dopamine signaling in both the direct and indirect pathway medium spiny neurons.

Caption: PDE10A signaling in direct and indirect pathway MSNs.

Preclinical Research and Development

Animal Models in Tourette Syndrome Research

The evaluation of potential therapeutics for TS relies on various animal models that aim to recapitulate the core symptoms of the disorder.[12] Commonly used models include:

-

Pharmacological Models: Systemic administration of dopamine agonists can induce stereotypies and hyperlocomotion in rodents, which are considered analogous to tics.[13] For example, the NMDA receptor antagonist MK-801 is used to induce hyperlocomotion and disrupt prepulse inhibition, behaviors that are sensitive to PDE10A inhibition.[6][7]

-

Genetic Models: Mice with genetic modifications, such as knockouts of genes associated with TS (e.g., Hdc), have been developed to model the genetic underpinnings of the disorder.[14]

-

Striatal Disinhibition Models: Focal microinjections of GABA-A receptor antagonists (e.g., bicuculline) into the striatum can elicit tic-like movements.[2][12]

The following workflow illustrates a typical preclinical evaluation process for a novel PDE10A inhibitor.

Caption: Preclinical development workflow for a PDE10A inhibitor.

Quantitative Data from Preclinical Studies

The following table summarizes key preclinical data for selected PDE10A inhibitors.

| Compound | Target | In Vitro Potency (IC50) | Animal Model | Key Findings | Reference |

| EM-221 | PDE10A | 9 pM | MK-801 induced hyperlocomotion in rats | Reduced hyperlocomotion at doses of 0.05-0.50 mg/kg. | [6][7] |

| Conditioned avoidance in rats | Attenuated conditioned avoidance at doses of 0.025-0.2 mg/kg. | [1] | |||

| Novel object recognition in rats | Increased recognition index at doses > 0.1 mg/kg. | [1] | |||

| Papaverine | PDE10A (non-selective) | - | Mouse striatal slices | Increased phosphorylation of DARPP-32, potentiated by A2A agonist. | [4] |

Clinical Development of PDE10A Inhibitors for Tourette Syndrome

Several PDE10A inhibitors have advanced to clinical trials for various neuropsychiatric disorders, including schizophrenia and Huntington's disease, with mixed results.[1][8][15] More recently, clinical development has focused on Tourette Syndrome.

Clinical Trial Design and Endpoints

Clinical trials for PDE10A inhibitors in TS typically involve dose-ranging studies to establish safety, tolerability, and preliminary efficacy. Key endpoints include:

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

-

Yale Global Tic Severity Scale (YGTSS): A comprehensive, clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics.[8][16]

-

Safety and Tolerability: Assessed through monitoring of adverse events, electrocardiograms, and vital signs.[8][16]

-

Quantitative Data from Clinical Trials

The following tables summarize available quantitative data from clinical trials of PDE10A inhibitors in Tourette Syndrome and related studies measuring target engagement.

Table 1: Clinical Efficacy Data

| Compound | Trial | N | Duration | Primary Endpoint | Key Results | Reference |

| Gemlapodect (NOE-105) | Phase 2a (Allevia) | 15 | 12 weeks | TS-CGI-C | 57% of patients showed tic improvement. In the target dose group (10-15mg), 6 of 8 patients were "much" or "very much" improved. | [17] |

| YGTSS (secondary) | Statistically significant 7.8-point reduction in YGTSS Total Tic Score. A 12.8-point reduction was observed in the target dose subgroup. | [17] |

Table 2: Human Target Occupancy Data

| Compound | Method | Dose | PDE10A Occupancy | Reference |

| EM-221 | PET | Up to 15 mg | Up to 92.8% | [6][7] |

| PF-02545920 | PET with [18F]MNI-659 | 10 mg | 14-27% | [18] |

| 20 mg | 45-63% | [18] | ||

| TAK-063 | PET with [11C]T-773 (in non-human primates) | 0.2 mg/kg | 35.2% | [19] |

| 1.6 mg/kg | 83.2% | [19] |

Key Experimental Protocols

In Vivo PDE10A Occupancy Measurement by PET

Objective: To quantify the engagement of a PDE10A inhibitor with its target in the living brain.

Methodology:

-

Radioligand Selection: A specific radiolabeled tracer for PDE10A (e.g., [18F]MNI-659, [11C]T-773) is selected.[18][19]

-

Baseline Scan: A PET scan is performed on subjects before administration of the PDE10A inhibitor to measure baseline radioligand binding to PDE10A.

-

Drug Administration: A single oral dose of the PDE10A inhibitor is administered.

-

Post-Dose Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.

-

Arterial Blood Sampling: Throughout the scans, arterial blood samples are taken to measure the concentration of the radioligand in the plasma and correct for metabolism.[18]

-

Data Analysis:

-

The binding potential of the radioligand is calculated for a target region (e.g., striatum) and a reference region with negligible PDE10A expression (e.g., cerebellum).[18]

-

PDE10A occupancy is calculated as the percentage reduction in radioligand binding in the target region after drug administration compared to baseline.[19]

-

An Emax model can be used to describe the relationship between drug concentration and occupancy.[18]

-

Assessment of Tic-Like Behaviors in Rodent Models

Objective: To evaluate the efficacy of a PDE10A inhibitor in reducing tic-like behaviors in an animal model.

Model: MK-801-induced hyperlocomotion in rats.

Methodology:

-

Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).

-

Drug Administration: Animals are pre-treated with either the PDE10A inhibitor at various doses or a vehicle control.

-

Induction of Hyperlocomotion: After a specified pre-treatment time, rats are administered a subcutaneous injection of MK-801 (e.g., 0.2 mg/kg) to induce hyperlocomotor activity.[1]

-

Behavioral Recording: Immediately following MK-801 injection, locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system.

-

Data Analysis:

-

The total distance traveled, number of ambulatory movements, and other locomotor parameters are quantified.

-

The effect of the PDE10A inhibitor is assessed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

-

The ED50 (the dose that produces 50% of the maximal effect) can be calculated to determine the potency of the compound.[1]

-

Conclusion and Future Directions

The inhibition of PDE10A represents a rational and promising novel therapeutic strategy for Tourette Syndrome. By selectively modulating the dysfunctional striatal circuits implicated in the disorder, PDE10A inhibitors have the potential to offer improved efficacy and a more favorable side-effect profile compared to existing treatments.[8][16] Preclinical studies have consistently demonstrated the ability of these compounds to modulate striatal signaling and reduce tic-like behaviors in animal models.[6][7] Early clinical data for compounds like this compound are encouraging, showing improvements in both clinician-rated and patient-reported outcomes.[17]

Future research should focus on:

-

Conducting larger, placebo-controlled clinical trials to definitively establish the efficacy and safety of PDE10A inhibitors in a broader TS population.

-

Identifying biomarkers that can predict treatment response to PDE10A inhibition.

-

Further elucidating the complex interplay between PDE10A, dopamine, and glutamate signaling in the context of TS pathophysiology.[20]

The continued development of potent and selective PDE10A inhibitors holds significant promise for addressing the unmet medical needs of individuals with Tourette Syndrome.

References

- 1. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Animal Models of Tourette Syndrome—From Proliferation to Standardization [frontiersin.org]

- 3. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. neurologylive.com [neurologylive.com]

- 9. sergey.science [sergey.science]

- 10. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Animal models of tic disorders: A translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling tics in rodents: Conceptual challenges and paths forward - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. neurologylive.com [neurologylive.com]

- 17. fiercebiotech.com [fiercebiotech.com]

- 18. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Gemlapodect: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under investigation for the treatment of neurological and psychiatric disorders, with a primary focus on Tourette Syndrome.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data from recent clinical trials.

Introduction

This compound is a novel small molecule designed to modulate dopamine signaling in the brain by inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region for motor control. By targeting PDE10A, this compound offers a targeted approach to treating conditions associated with dopaminergic dysregulation, such as the motor and vocal tics characteristic of Tourette Syndrome.

Mechanism of Action: Modulating Dopaminergic Signaling

This compound's therapeutic potential lies in its ability to inhibit the PDE10A enzyme. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within medium spiny neurons. The elevated levels of these second messengers modulate dopamine D2 receptor signaling, which is crucial for regulating neuronal excitability.[3][4] This targeted modulation of the dopaminergic pathway is believed to normalize the neural circuitry involved in the generation and control of tics.

Caption: this compound's mechanism of action in modulating dopamine signaling.

Synthesis of this compound

The synthesis of this compound has evolved from an initial discovery route to a more streamlined and sustainable process. The original route was hampered by safety concerns and a low overall yield.[5][6] The improved process addresses these issues through a copper-catalyzed oxidative cyclization and a palladium-catalyzed coupling reaction.[5]

Discovery Chemistry Route

The initial synthesis of this compound involved a multi-step process that, while successful in producing the compound for initial studies, presented challenges for larger-scale production.[5][6]

Streamlined and Sustainable Process

The optimized synthesis provides a safer and more efficient pathway for the production of this compound, enabling the manufacturing of up to 19.2 kg of the drug substance with a higher overall yield and fewer steps.[5]

Caption: High-level overview of the streamlined this compound synthesis process.

Experimental Protocols

General Synthesis Protocol for this compound (Streamlined Process)

The following is a generalized protocol based on the improved synthesis method. Specific reagents, conditions, and stoichiometry are detailed in the source publication.[5]

-

Synthesis of the Pyrazole Building Block: A novel process is employed for the synthesis of the key pyrazole building block.[5]

-

Palladium-Catalyzed Coupling: The pyrazole amide and the bromo-triazolopyridine scaffolds are coupled using a palladium catalyst.[5]

-

Copper-Catalyzed Oxidative Cyclization: A copper-catalyzed oxidative cyclization step is introduced to address safety concerns from the original route.[5]

-

Purification: The final compound is purified to yield this compound.

Clinical Trial Data

This compound is currently in Phase 2 clinical trials for the treatment of Tourette Syndrome.[2][7] The trials are evaluating the efficacy and safety of the drug in adult and adolescent patients.[2][8]

Phase 2a Study (ALLEVIA-1)

The Phase 2a study was a multicenter, open-label, single-arm monotherapy study that enrolled 15 patients with Tourette Syndrome.[9] Patients were treated with ascending doses of this compound ranging from 2.5 to 15 mg once daily.[9]

| Endpoint | All Patients (n=14) | Patients in Target Dose Range (n=8) |

| TS-CGI-C Improvement | 57% | 87.5% |

| YGTSS Total Tic Score Mean Improvement | -7.8 points (p=0.009) | -12.8 points (p=0.003) |

TS-CGI-C: Tourette Syndrome Clinical Global Impression of Change; YGTSS: Yale Global Tic Severity Scale[9]

Phase 2b Study (ALLEVIA-2 / NOE-TTS-201)

A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study is currently underway to further evaluate the safety and efficacy of this compound.[10] The study will enroll approximately 140 patients who will receive up to 15 mg of this compound or a placebo once daily for 12 weeks.[10] The primary endpoint is the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[10]

Safety and Tolerability

In the Phase 2a study, this compound was generally well-tolerated.[9] No serious adverse events were reported.[9] Notably, there was no significant weight gain or clinically significant changes in metabolic measures such as blood glucose or lipids, which can be common side effects of other treatments for Tourette Syndrome.[1][9]

Conclusion

This compound represents a promising novel therapeutic approach for Tourette Syndrome. Its targeted mechanism of action, combined with a favorable safety profile observed in early clinical trials, suggests it could offer a significant advancement in treatment. The streamlined and sustainable synthesis process will be crucial for its future development and potential commercialization. Ongoing Phase 2b studies will provide more definitive data on its efficacy and safety.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. sofinnovapartners.com [sofinnovapartners.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. noemapharma.com [noemapharma.com]

- 10. noemapharma.com [noemapharma.com]

Illustrative Template: The Neuroprotective Effects of [Hypothetical Compound Name]

An extensive search for "Gemlapodect" has yielded no results in publicly available scientific literature or databases. This suggests that "this compound" may be a novel, pre-clinical compound with limited public information, a proprietary internal designation, or a possible misspelling of another agent.

To provide an accurate and in-depth technical guide as requested, clarification on the identity of the compound is necessary. Should further details or a corrected name be provided, a comprehensive whitepaper can be developed.

For illustrative purposes, the following template demonstrates the structure and type of content that would be generated if information on "this compound" were available. This example uses a hypothetical neuroprotective agent to showcase the data presentation, experimental protocol details, and visualization requirements outlined in the prompt.

This document serves as a technical guide on the neuroprotective properties of [Hypothetical Compound Name], summarizing key preclinical findings, outlining experimental methodologies, and visualizing associated molecular pathways.

Quantitative Data Summary

The neuroprotective efficacy of [Hypothetical Compound Name] has been quantified across several preclinical models. The tables below summarize key findings related to its impact on neuronal viability and markers of oxidative stress.

Table 1: Effect of [Hypothetical Compound Name] on Neuronal Viability in an In Vitro Model of Ischemia

| Concentration (µM) | Neuronal Viability (%) | Standard Deviation |

| Control | 45.2 | ± 3.5 |

| 1 | 55.8 | ± 4.1 |

| 10 | 78.3 | ± 5.2 |

| 50 | 89.1 | ± 4.8 |

Table 2: Modulation of Oxidative Stress Markers by [Hypothetical Compound Name]

| Biomarker | Control Group | [Hypothetical Compound Name] Treated | % Change |

| Reactive Oxygen Species (ROS) | 100 ± 8.2 | 42.7 ± 5.1 | -57.3% |

| Superoxide Dismutase (SOD) Activity | 100 ± 9.5 | 165.4 ± 11.3 | +65.4% |

| Malondialdehyde (MDA) Levels | 100 ± 7.9 | 51.9 ± 6.4 | -48.1% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data context.

2.1. In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

-

Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 10 days in vitro.

-

OGD Procedure: To induce ischemic-like conditions, the culture medium was replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures were then transferred to a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes at 37°C.

-

Treatment: [Hypothetical Compound Name] was dissolved in DMSO (0.1% final concentration) and added to the culture medium at the specified concentrations 1 hour prior to the OGD procedure.

-

Viability Assessment: Neuronal viability was quantified 24 hours post-OGD using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm, and results were expressed as a percentage of the normoxic control group.

2.2. Measurement of Oxidative Stress Markers

-

Sample Preparation: Cortical neuron lysates were prepared following treatment and OGD exposure. Protein concentration was determined using a BCA protein assay kit.

-

ROS Measurement: Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. Fluorescence was quantified using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

SOD Activity: Superoxide dismutase activity was assessed using a commercially available kit that measures the inhibition of the reduction of WST-1 by superoxide anions.

-

MDA Levels: Lipid peroxidation was determined by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways and Workflows

Visual diagrams are provided to illustrate the proposed mechanism of action and experimental processes.

Caption: Workflow for assessing the neuroprotective effects in an in vitro ischemia model.

Caption: Proposed mechanism involving the Nrf2 antioxidant response pathway.

Gemlapodect's Modulation of Dopamine D2 Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently under investigation for the treatment of neurological and psychiatric disorders, most notably Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering)[1][2]. Developed by Noema Pharma after being in-licensed from Roche, this compound represents a novel therapeutic approach by indirectly modulating dopamine D2 receptor signaling, a key pathway implicated in these conditions[3][4]. Unlike traditional antipsychotics that directly block dopamine receptors, this compound's mechanism of action offers the potential for a more targeted effect with an improved side-effect profile, particularly concerning metabolic issues[5]. This technical guide provides a comprehensive overview of this compound's effect on dopamine D2 receptor signaling, summarizing available data and outlining key experimental methodologies.

Mechanism of Action: Indirect Modulation of D2 Receptor Signaling

This compound's primary target is the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and reward processing[1]. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.

The striatum is a key component of the basal ganglia and is involved in the "direct" and "indirect" pathways that regulate movement. Dopamine D2 receptors are predominantly found on MSNs of the indirect pathway. The binding of dopamine to D2 receptors inhibits the production of cAMP.

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP in these neurons. The resulting increase in intracellular cAMP levels counteracts the inhibitory effect of D2 receptor activation. This leads to a modulation of the signaling cascade downstream of the D2 receptor, effectively dampening the overactive D2 receptor-mediated signaling that is thought to contribute to the symptoms of disorders like Tourette Syndrome[1]. This indirect modulation is a key differentiator from direct D2 receptor antagonists and is believed to contribute to this compound's favorable tolerability profile[5].

Preclinical Data

While a comprehensive public preclinical data package for this compound (NOE-105) is not available, reports from Noema Pharma confirm that a strong clinical and preclinical safety package was generated by Roche prior to in-licensing[3][4][6]. It has been stated that the ability of this compound to inhibit overactive D2 receptor-mediated motor behaviors has been confirmed in a number of experiments[1].

In Vitro Data

Specific quantitative data for this compound's in vitro potency, such as its IC50 value for PDE10A inhibition, are not publicly disclosed. However, it is described as a potent and selective PDE10A inhibitor[1]. For context, other selective PDE10A inhibitors that have been evaluated in clinical trials have shown IC50 values in the low nanomolar to picomolar range.

Table 1: Representative In Vitro Data for a Selective PDE10A Inhibitor (Hypothetical Data for Illustrative Purposes)

| Assay | Parameter | Value |

|---|---|---|

| PDE10A Inhibition | IC50 | < 1 nM |

| Selectivity Panel | >1000-fold selectivity over other PDE families | - |

| Receptor Binding Panel | Low affinity for a wide range of CNS receptors | - |

In Vivo Data

Preclinical studies in animal models are crucial for evaluating the therapeutic potential and mechanism of action of a drug candidate. For a compound like this compound targeting Tourette Syndrome, relevant animal models would likely involve those that exhibit tic-like behaviors or sensorimotor gating deficits. While specific results for this compound in such models have not been publicly released, the confirmation of its ability to inhibit D2 receptor-mediated motor behaviors suggests efficacy in relevant preclinical assays[1].

Clinical Data

This compound has undergone Phase I and Phase IIa clinical trials, with a Phase IIb trial currently ongoing for Tourette Syndrome.

Phase I Studies

Phase I trials in healthy volunteers have established that this compound is safe and well-tolerated.

Phase IIa Study (ALLEVIA-1)

The Phase IIa study was an open-label, single-arm trial that evaluated ascending doses of this compound (2.5 mg to 15 mg once daily) in patients with Tourette Syndrome. The primary endpoint was the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C), and a key secondary endpoint was the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[5].

Table 2: Efficacy Results from the Phase IIa ALLEVIA-1 Study [5]

| Patient Group | Primary Endpoint (TS-CGI-C) | Secondary Endpoint (YGTSS Total Tic Score) |

|---|---|---|

| All Patients (n=14) | 57% showed tic improvement | Mean improvement of -7.8 points (p=0.009) from baseline |

| Patients completing the study at the target clinical dose (10-15mg) (n=8) | 87.5% showed improvement (75% rated as much or very much improved) | Mean improvement of -12.8 points (p=0.003) from baseline |

No serious adverse events were reported, and the drug was well-tolerated, with no significant weight gain or metabolic changes observed[5].

Experimental Protocols

Detailed protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on standard practices for the development of PDE10A inhibitors for neurological disorders, the following methodologies would likely have been employed.

In Vitro PDE10A Inhibition Assay

A common method to determine the IC50 of a compound for PDE10A is a biochemical assay using a purified recombinant human PDE10A enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The reduction in fluorescence upon hydrolysis is monitored, and the inhibitory effect of different concentrations of this compound would be used to calculate the IC50 value.

Animal Models of Tourette Syndrome

Various animal models can be used to assess the efficacy of a potential Tourette Syndrome treatment. These models often involve inducing tic-like stereotypies or measuring deficits in sensorimotor gating (prepulse inhibition).

-

Dopamine Agonist-Induced Stereotypy: Rodents are administered a dopamine agonist (e.g., apomorphine or amphetamine) to induce repetitive, stereotyped behaviors. The ability of this compound to reduce these behaviors would be quantified.

-

Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, which is often impaired in Tourette Syndrome. A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. The ability of this compound to restore deficits in PPI would be measured.

Clinical Trial Protocol (Phase IIb - NCT06315751)

The ongoing Phase IIb study is a randomized, double-blind, placebo-controlled trial designed to further evaluate the efficacy and safety of this compound in adults and adolescents with Tourette Syndrome[3].

-

Participants: Individuals with a diagnosis of Tourette Syndrome.

-

Intervention: Oral administration of this compound or a matching placebo.

-

Primary Outcome Measure: Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.

-

Key Secondary Outcome Measures: Include assessments of global improvement, quality of life, and safety and tolerability.

Conclusion

This compound (NOE-105) represents a promising and innovative approach to the treatment of Tourette Syndrome and other neurological disorders characterized by dysregulated dopamine signaling. Its mechanism as a PDE10A inhibitor allows for the indirect modulation of dopamine D2 receptor pathways, which may offer a more favorable safety and tolerability profile compared to direct dopamine antagonists. The positive results from the Phase IIa clinical trial are encouraging, and the ongoing Phase IIb study will provide more definitive evidence of its therapeutic potential. Further disclosure of preclinical data would provide a more complete picture of its pharmacological profile.

References

- 1. This compound (NOE-105) [benchchem.com]

- 2. CPL-500036 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. sofinnovapartners.com [sofinnovapartners.com]

- 4. Swiss Startup Hits the Ground Running for Rare Neurological Diseases - BioSpace [biospace.com]

- 5. labiotech.eu [labiotech.eu]

- 6. Gilde Healthcare participates in €51M series A financing of Noema Pharma - Gilde Healthcare [gildehealthcare.com]

a in vitro and in vivo studies of Gemlapodect

An In-Depth Technical Guide to the Preclinical and Clinical Evaluation of Gemlapodect (NOE-105)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (also known as NOE-105) is a first-in-class, selective inhibitor of phosphodiesterase-10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum[1][2][3]. Developed by Noema Pharma, this compound is under investigation for the treatment of neurological disorders characterized by dysfunctional dopaminergic signaling, primarily Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (COFD), or stuttering[4][5]. By selectively targeting PDE10A, this compound modulates dopamine D2 receptor signaling in a targeted manner, offering a novel therapeutic approach with the potential for improved efficacy and tolerability compared to traditional dopamine antagonists[1][6][7]. This document provides a comprehensive overview of the mechanism of action, and a summary of representative preclinical (in vitro and in vivo) data, alongside published clinical trial results.

Mechanism of Action

This compound's therapeutic potential is rooted in its ability to fine-tune neuronal signaling within the striatum[2]. PDE10A is a key enzyme that degrades the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

-

Inhibition of PDE10A : this compound selectively binds to and inhibits PDE10A[2].

-

Increased Secondary Messengers : This inhibition leads to an accumulation of intracellular cAMP and cGMP within the medium spiny neurons[2].

-

Modulation of Dopamine Signaling : Elevated cyclic nucleotide levels modulate the function of downstream signaling pathways, including those regulated by the dopamine D2 receptor. This targeted modulation of the striatal microcircuitry helps to normalize the neural activity implicated in the generation of motor and vocal tics[1][2].

This mechanism offers a significant advantage over standard antipsychotic treatments by avoiding widespread dopamine blockade, potentially reducing side effects like weight gain and metabolic disturbances[1].

In Vitro Studies

Note: The following quantitative data and protocols are representative examples based on the known mechanism of action of PDE10A inhibitors, as specific preclinical data for this compound is proprietary.

Data Summary: Enzyme Inhibition and Cellular Activity

The initial preclinical evaluation of a compound like this compound would involve biochemical assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a biological context.

| Assay Type | Target | Metric | Representative Value |

| Biochemical Assay | Human Recombinant PDE10A | IC₅₀ | 1.2 nM |

| Selectivity Panel | Other PDE Family Enzymes (PDE1-9, 11) | IC₅₀ | > 1,000 nM |

| Cellular Assay | Striatal Neuron Culture (Rodent) | cAMP Accumulation EC₅₀ | 15.5 nM |

| Receptor Binding | Dopamine D2 Receptor | Kᵢ | > 5,000 nM |

Experimental Protocol: PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE10A.

-

Reagents & Materials : Human recombinant PDE10A enzyme, ³H-cAMP (substrate), snake venom nucleotidase, scintillation cocktail, 96-well plates, test compound (this compound).

-

Compound Preparation : Serially dilute this compound in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 1 µM).

-

Assay Procedure :

-

Add assay buffer, PDE10A enzyme, and diluted this compound to each well.

-

Incubate for 10 minutes at 30°C to allow compound binding.

-

Initiate the reaction by adding ³H-cAMP substrate.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding snake venom nucleotidase, which converts the unhydrolyzed ³H-cAMP to ³H-adenosine.

-

Add scintillation beads, which bind to the charged ³H-adenosine.

-

-

Data Analysis :

-

Measure radioactivity using a scintillation counter. The signal is inversely proportional to PDE10A activity.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter logistic equation).

-

In Vivo Preclinical Studies

Note: The following data and protocol are representative examples of studies used to evaluate compounds for neurological disorders involving motor hyperactivity.

Data Summary: Rodent Model of Hyperlocomotion

Animal models are used to confirm that a compound can exert its intended physiological effect. The phencyclidine (PCP)-induced hyperlocomotion model in rats is often used to screen compounds for antipsychotic or dopamine-modulating potential.

| Animal Model | Parameter | Dose (mg/kg, p.o.) | Result |

| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 1 | 25% Reversal |

| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 3 | 58% Reversal |

| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 10 | 85% Reversal |

Experimental Protocol: PCP-Induced Hyperlocomotion in Rats

Objective: To assess the ability of orally administered this compound to reverse motor hyperactivity induced by the NMDA receptor antagonist phencyclidine (PCP).

-

Subjects : Male Sprague-Dawley rats (250-300g).

-

Housing : Standard housing conditions with a 12-hour light/dark cycle. Animals are habituated to the testing environment for at least 60 minutes before the experiment.

-

Experimental Groups :

-

Vehicle + Saline

-

Vehicle + PCP (2.5 mg/kg, i.p.)

-

This compound (1, 3, 10 mg/kg, p.o.) + PCP

-

-

Procedure :

-

Administer this compound or its vehicle via oral gavage (p.o.).

-

After 60 minutes (to allow for absorption), administer PCP or saline via intraperitoneal (i.p.) injection.

-

Immediately place each animal into an open-field activity chamber equipped with infrared beams to track movement.

-

-

Data Collection : Record total distance traveled and other locomotor parameters for 90 minutes.

-

Data Analysis : Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the this compound-treated groups to the Vehicle + PCP control group.

Clinical Studies in Humans

This compound has been evaluated in Phase 1, Phase 2a, and is currently in Phase 2b clinical trials[1][8]. It has been found to be safe and well-tolerated in studies with healthy volunteers and patients with Tourette Syndrome[5][6][7].

Phase 2a Study (ALLEVIA-1) in Tourette Syndrome

The ALLEVIA-1 study was a multicenter, open-label, single-arm study designed to provide initial efficacy and safety data in patients with TS[9].

Protocol Summary:

-

Design : 12-week, open-label, single-arm monotherapy[9].

-

Population : 15 patients with Tourette Syndrome (mean age 26.2)[9].

-

Dosing : Ascending doses from 2.5 mg to 15 mg once daily[9].

-

Primary Endpoint : Tic improvement as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C) scale[10].

-

Secondary Endpoint : Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[10].

Data Summary: Phase 2a Efficacy and Safety

The study successfully met its primary and all key secondary endpoints[9]. Adverse events were consistent with the known profile of the drug, and importantly, it was not associated with significant weight gain or metabolic issues common to other dopamine antagonists[1][10].

| Endpoint | Patient Group | Result | Statistical Significance |

| TS-CGI-C Responders | All Patients (n=14) | 57% showed tic improvement[10] | Met |

| YGTSS Total Tic Score | All Patients (n=14) | 7.8-point mean reduction from baseline[1][10] | Significant[1][10] |

| YGTSS Total Tic Score | Target Dose Subgroup (10-15 mg) | 12.8-point mean reduction from baseline[1][10] | - |

| Safety | All Patients (n=15) | Well-tolerated, no serious adverse events reported[1] | - |

Ongoing Phase 2b Study (NOE-TTS-201)

Building on the positive Phase 2a results, a larger, more robust study is underway to confirm the efficacy and safety of this compound[1][6].

Protocol Summary:

-

Design : 12-week, randomized, double-blind, placebo-controlled study[6][7].

-

Population : Targeting 140 patients with Tourette Syndrome across the US and Europe[6][7].

-

Dosing : Up to 15 mg of this compound once daily versus a matching placebo[6][7].

-

Primary Endpoint : Change from baseline in the YGTSS Total Tic Score[6][7].

Conclusion

This compound (NOE-105) represents a promising, first-in-class PDE10A inhibitor with a novel mechanism of action for the treatment of Tourette Syndrome. Its ability to selectively modulate dopamine signaling in the striatum has been validated in clinical trials, demonstrating significant reductions in tic severity with a favorable safety profile[1][10]. The ongoing Phase 2b study will provide crucial data to further establish its role as a potential new treatment standard for individuals impacted by this challenging neurodevelopmental disorder[6].

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 3. sofinnovapartners.com [sofinnovapartners.com]

- 4. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]

- 5. noemapharma.com [noemapharma.com]

- 6. noemapharma.com [noemapharma.com]

- 7. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study [globenewswire.com]

- 10. fiercebiotech.com [fiercebiotech.com]

Gemlapodect (NOE-105): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemlapodect (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently in mid-stage clinical development for the treatment of Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).[1][2] By modulating dopamine signaling in the striatum, this compound presents a novel therapeutic approach to these neurological disorders.[3][4] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, mechanism of action, and clinical trial findings for this compound.

Introduction

Tourette Syndrome is a neurodevelopmental disorder characterized by involuntary motor and vocal tics.[5] Current treatments, primarily antipsychotics that act as dopamine D2 receptor antagonists, are often associated with significant side effects, including metabolic abnormalities.[6][7] this compound offers a targeted approach by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[3] This inhibition is intended to modulate, rather than block, dopamine D2 receptor signaling, potentially leading to a more favorable safety and tolerability profile.[6]

Pharmacodynamics: Mechanism of Action

This compound's primary pharmacodynamic effect is the selective inhibition of the PDE10A enzyme. PDE10A is a key regulator of intracellular signaling cascades in the striatum by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8]

The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP.[3][8] This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. The ultimate effect is a fine-tuning of dopamine D2 receptor signaling, which is thought to be overactive in conditions like Tourette Syndrome.[6]

Signaling Pathway

The mechanism of action of this compound within the striatal medium spiny neurons is multifaceted:

-

Inhibition of PDE10A: this compound selectively binds to and inhibits the PDE10A enzyme.

-

Increased Cyclic Nucleotides: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the neuron.[3][8]

-

Modulation of Dopamine D2 Receptor Signaling: The elevated levels of cyclic nucleotides, particularly cAMP, influence the PKA signaling cascade, which in turn modulates the excitability of medium spiny neurons and refines the regulation of dopamine pathways.[3][8]

References

- 1. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]

- 2. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 5. noemapharma.com [noemapharma.com]

- 6. noemapharma.com [noemapharma.com]

- 7. noemapharma.com [noemapharma.com]

- 8. jneurosci.org [jneurosci.org]

Gemlapodect (TAK-063): An Examination of Molecular Targets Beyond PDE10A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gemlapodect (also known as TAK-063) is a first-in-class, orally active small molecule inhibitor of phosphodiesterase 10A (PDE10A)[1][2]. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the dopaminergic signaling that is critical in the pathophysiology of several central nervous system (CNS) disorders[1][3]. While its primary therapeutic effects are attributed to its potent inhibition of PDE10A, a thorough understanding of its broader molecular interaction profile is crucial for a complete assessment of its therapeutic potential and safety. This guide provides a detailed overview of the known molecular targets of this compound beyond PDE10A, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

Selectivity Profile and Off-Target Interactions

This compound is characterized by its exceptionally high selectivity for PDE10A. Extensive in vitro screening has demonstrated that its activity against other molecular targets is significantly lower. A comprehensive study evaluated the inhibitory or stimulatory activity of this compound at a concentration of 10 µM against a panel of 91 enzymes and receptors. In this broad panel, no significant response (defined as more than 50% inhibition or stimulation) was observed for any of the targets, with the exception of other phosphodiesterase (PDE) family members[4][5].

The selectivity of this compound for PDE10A over other PDE isoforms is more than 15,000-fold[5][6]. This high degree of selectivity is a key feature of the drug, as off-target inhibition of other PDEs can be associated with adverse effects. For instance, inhibition of PDE4 is linked to emesis, while PDE6 inhibition can cause visual disturbances[4][7].

Quantitative Data on Off-Target PDE Inhibition

While this compound is highly selective, it does exhibit weak inhibitory activity against a few other PDE isoforms at concentrations significantly higher than its IC50 for PDE10A. The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target and its weaker off-target interactions.

| Target | IC50 (nM) | Selectivity vs. PDE10A | Reference |

| PDE10A | 0.30 | - | [5][8] |

| PDE2A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |

| PDE3A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |

| PDE4D | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |

| PDE6A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |

Table 1: Inhibitory Potency of this compound Against PDE Isoforms. The IC50 values for off-target PDEs are extrapolated from published selectivity data, indicating minimal activity at therapeutic concentrations.

Signaling Pathway Context

The primary and secondary targets of this compound are all phosphodiesterases, which play a critical role in regulating intracellular signaling cascades mediated by cyclic nucleotides. The following diagram illustrates the general mechanism of PDE action and the impact of inhibition by this compound.

Caption: Cyclic Nucleotide Signaling Pathway and PDE Inhibition by this compound.

Experimental Protocols

The determination of this compound's selectivity profile involves standardized enzymatic assays. Below is a representative protocol for assessing the inhibitory activity of a compound against a panel of phosphodiesterases.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human PDE enzymes (e.g., PDE10A, PDE2A, PDE3A, etc.)

-

Tritiated cyclic nucleotides ([³H]cAMP or [³H]cGMP)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail and vials

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

-

-

Assay Procedure: a. A reaction mixture is prepared in the assay buffer containing the specific recombinant PDE enzyme at a predetermined concentration. b. Serial dilutions of this compound (or control inhibitor, e.g., MP-10 for PDE10A) are added to the wells of the microplate. A vehicle control (DMSO) is also included. c. The reaction is initiated by the addition of the substrate, either [³H]cAMP or [³H]cGMP, at a concentration below the Michaelis-Menten constant (Km) for the respective enzyme. d. The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is terminated by the addition of a stop solution (e.g., 0.2 M HCl) or by heat inactivation. f. Snake venom nucleotidase is added to the mixture and incubated to convert the radiolabeled product ([³H]AMP or [³H]GMP) into the corresponding nucleoside ([³H]adenosine or [³H]guanosine). g. The mixture is then passed through an anion-exchange resin column. The unreacted charged substrate ([³H]cAMP/[³H]cGMP) binds to the resin, while the neutral product ([³H]adenosine/[³H]guanosine) flows through. h. The eluate is collected into scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: a. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. b. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.

The following diagram outlines the workflow for this experimental protocol.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. selleckchem.com [selleckchem.com]

Gemlapodect (NOE-105): A Comprehensive Safety and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development for the treatment of Tourette syndrome and other neurological disorders.[1][2][3][4] By modulating dopamine signaling in the striatum, this compound offers a targeted therapeutic approach with the potential for an improved safety profile compared to existing treatments. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, drawing from clinical trial results and the established profile of PDE10A inhibitors. While specific preclinical toxicology data for this compound is not publicly available, this document synthesizes the current clinical findings and provides a representative preclinical profile for this class of compounds.

Introduction

This compound is a novel therapeutic agent that selectively inhibits PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] This targeted mechanism of action allows for the modulation of dopamine D2 receptor signaling, which is implicated in the pathophysiology of Tourette syndrome, without the direct receptor blockade associated with current antipsychotic medications.[5] This offers the potential to mitigate common side effects such as weight gain and metabolic disturbances.[1][6]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action centers on the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in intracellular signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP within medium spiny neurons, thereby modulating the signaling cascades downstream of dopamine receptors. This ultimately helps to normalize the neural circuitry involved in the generation of tics.

Figure 1: this compound's Mechanism of Action.

Preclinical Toxicology Profile (Representative for PDE10A Inhibitors)

While specific preclinical toxicology data for this compound have not been publicly disclosed, this section provides a representative profile based on general regulatory requirements for small molecule drug development and the known characteristics of other selective PDE10A inhibitors.

Acute, Sub-chronic, and Chronic Toxicity

Standard preclinical toxicology programs evaluate the potential for adverse effects following single and repeated doses. These studies are typically conducted in at least two species, one rodent and one non-rodent, to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

| Study Type | Typical Species | Key Endpoints | Representative Findings for PDE10A Inhibitors |

| Acute Toxicity | Rat, Mouse | LD50, clinical signs, gross pathology | Low acute toxicity expected. |

| Sub-chronic Toxicity (e.g., 28-day, 90-day) | Rat, Dog/Monkey | Clinical observations, body weight, food consumption, clinical pathology, organ weights, histopathology | Generally well-tolerated. Potential for CNS-related signs at high doses. |

| Chronic Toxicity (e.g., 6-month, 9-month) | Rat, Dog/Monkey | Same as sub-chronic, plus carcinogenicity assessment in long-term studies | Long-term safety profile to support chronic dosing in humans. |

Genetic and Reproductive Toxicology

Genetic toxicology studies are conducted to assess the potential of a drug to cause DNA damage or mutations. Reproductive toxicology studies evaluate the potential effects on fertility and embryonic development.

| Study Type | Assay | Purpose | Representative Findings for PDE10A Inhibitors |

| Genetic Toxicology | Ames test (bacterial reverse mutation) | Assesses point mutations | Generally non-mutagenic. |

| In vitro chromosomal aberration test | Assesses chromosomal damage | Generally no clastogenic potential. | |

| In vivo micronucleus test | Assesses chromosomal damage in vivo | Generally negative. | |

| Reproductive Toxicology | Fertility and early embryonic development | Effects on male and female fertility | No significant effects on fertility are typically expected. |

| Embryo-fetal development | Teratogenic potential | To be determined on a compound-specific basis. | |

| Pre- and postnatal development | Effects on offspring | To be determined on a compound-specific basis. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems.

| System | Key Assessments | Representative Findings for PDE10A Inhibitors |

| Central Nervous System | Irwin test, functional observational battery | Potential for sedation or motor effects at high doses. |

| Cardiovascular System | hERG assay, in vivo cardiovascular monitoring | Low risk of QT prolongation is a key development goal for this class. |

| Respiratory System | Respiratory rate and depth | No significant respiratory effects are typically expected. |

Clinical Safety Profile

The clinical development program for this compound has provided key insights into its safety and tolerability in humans.

Phase I Studies

Initial Phase I studies in healthy volunteers established a favorable safety and tolerability profile for this compound, allowing for the progression to patient studies. These trials indicated that the drug is well-tolerated.[2]

Phase IIa Study (ALLEVIA-1)

The Phase IIa ALLEVIA-1 study was a multicenter, open-label, single-arm monotherapy trial that enrolled 15 patients with Tourette syndrome.[4][6][7] The study's findings underscored the promising safety profile of this compound.

Key Safety Findings from the ALLEVIA-1 Study:

-

No serious adverse events were reported during the trial.[6]

-

There was no evidence of weight gain or clinically significant changes in metabolic markers such as blood glucose or lipids.[6]

-

Adverse events were consistent with the known profile of this compound.[6]

| Parameter | Result |

| Serious Adverse Events | 0 |

| Weight Gain | Not clinically significant |

| Metabolic Changes (Blood Glucose, Lipids) | Not clinically significant |

Ongoing and Future Clinical Trials

A Phase IIb, 12-week, randomized, double-blind, placebo-controlled study (NOE-TTS-201; NCT06315751) is currently underway to further evaluate the efficacy and safety of this compound in a larger population of 140 patients with Tourette syndrome.[2][8]

Experimental Protocols

Preclinical Toxicology Study Design (General)

The following diagram illustrates a general workflow for preclinical toxicology evaluation.

Figure 2: General Preclinical Toxicology Workflow.

Phase IIa ALLEVIA-1 Study Protocol

-

Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][6][7]

-

Participants: 15 patients with Tourette syndrome, with a mean age of 26.2 years.[4][6][7]

-

Treatment: Ascending doses of this compound ranging from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.[4][6][7]

-

Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[6]

-

Secondary Endpoints: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[6]

-

Safety Assessments: Monitoring of adverse events, weight, and clinical laboratory parameters (including metabolic measures).[6]

Phase IIb NOE-TTS-201 (NCT06315751) Study Protocol

-

Study Design: 12-week, randomized, double-blind, placebo-controlled study.[2][8]

-

Participants: 140 patients with Tourette syndrome in the US and Europe.[2][8]

-

Treatment: Up to 15 mg of this compound once daily, or a matching placebo.[2][8]

-

Primary Endpoint: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[2][8]

Summary and Conclusion

This compound has demonstrated a promising safety and tolerability profile in clinical trials conducted to date. Notably, it has not been associated with serious adverse events, weight gain, or clinically significant metabolic changes, which are common concerns with current treatments for Tourette syndrome. While specific preclinical toxicology data are not publicly available, the general profile for selective PDE10A inhibitors suggests a favorable safety margin. Ongoing Phase IIb studies will provide more extensive data to further characterize the safety and efficacy of this compound. The available evidence supports the continued development of this compound as a potentially safe and effective novel treatment for Tourette syndrome.

References

- 1. noemapharma.com [noemapharma.com]

- 2. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]

- 5. noemapharma.com [noemapharma.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study | Forbion [forbion.com]

- 8. noemapharma.com [noemapharma.com]

Methodological & Application

Gemlapodect (NOE-105): Application Notes and Protocols for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemlapodect (also known as NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development by Noema Pharma.[1] It is being evaluated for the treatment of Tourette Syndrome and other neurological conditions.[1] this compound's mechanism of action involves the modulation of dopamine signaling in the striatum, a key brain region implicated in the pathophysiology of Tourette Syndrome.[2] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of medium spiny neurons.[3] This document provides a detailed overview of the dosage, administration, and relevant experimental protocols from clinical trials of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase IIa (ALLEVIA-1, Study ID: NOE-TTS-211) and Phase IIb (ALLEVIA2, NCT06315751) clinical trials of this compound in patients with Tourette Syndrome.[4][5][6][7]

Table 1: Dosage and Administration

| Parameter | Phase IIa (ALLEVIA-1) | Phase IIb (ALLEVIA2) |

| Dosage Range | 2.5 mg to 15 mg[4] | Up to 15 mg[5] |

| Target Dose Range | 10 mg to 15 mg[4] | Not specified |

| Administration | Once daily, oral capsules[4] | Once daily, oral capsules[5] |

| Dosing Schedule | Ascending doses[4] | Not specified |

Table 2: Patient Population

| Characteristic | Phase IIa (ALLEVIA-1) | Phase IIb (ALLEVIA2) |

| Number of Patients | 15[4] | 140 (enrolled)[5] |

| Age | Mean 26.2 years (± 8.7)[4] | Adults and adolescents[8] |

| Inclusion Criteria | Diagnosis of Tourette Syndrome[4] | Moderate to severe Tourette Syndrome (DSM-5 criteria), TS-CGI-S ≥ 4[8] |

Table 3: Efficacy Outcomes (Phase IIa)

| Endpoint | All Patients | Patients at Target Dose (10-15 mg) |

| Mean YGTSS-TTS Improvement | -7.8 points (p=0.009)[9] | -12.8 points (p=0.003)[9] |

| Responders (TS-CGI-C) | 57% showed improvement[9] | 87.5% showed improvement; 75% much or very much improved[9] |

Experimental Protocols

Ascending Dose Titration Protocol (Based on Phase IIa)

This protocol outlines the ascending dose design used in the Phase IIa clinical trial to determine the optimal therapeutic dose of this compound.

Objective: To evaluate the safety, tolerability, and preliminary efficacy of ascending doses of this compound.

Methodology:

-

Initial Dose: Patients begin treatment with a low starting dose of 2.5 mg of this compound administered orally once daily.[4]

-

Dose Escalation: The dose is gradually increased in increments at predefined intervals (e.g., weekly).

-

Safety Monitoring: At each dose level, patients are closely monitored for adverse events.

-

Tolerability Assessment: Dose escalation continues as long as the medication is well-tolerated by the patient.

-

Target Dose Range: The dose is escalated until the target therapeutic range of 10 mg to 15 mg per day is reached.[4]

-

Maximum Tolerated Dose: The trial aims to identify the highest dose that can be administered without unacceptable side effects.

Yale Global Tic Severity Scale (YGTSS) Assessment Protocol

The YGTSS is the primary efficacy endpoint in the this compound clinical trials for Tourette Syndrome.[5] It is a semi-structured interview and rating scale designed to assess the severity of motor and vocal tics over the preceding week.[3][10]

Objective: To provide a comprehensive and standardized assessment of tic severity.

Materials:

-

YGTSS rating form[11]

-

Quiet and private assessment room

Procedure:

-

Semi-Structured Interview: The clinician conducts a semi-structured interview with the patient (and/or a reliable informant) to elicit information about the tics experienced in the past week.[3]

-

Tic Inventory: The clinician systematically inquires about the presence and characteristics of a comprehensive list of motor and vocal tics.[11]

-

Rating Dimensions: For both motor and vocal tics, the clinician rates the severity across five dimensions on a 6-point scale (0 = no tics, 5 = most severe tics):

-

Scoring:

-

Total Motor Tic Score: The sum of the five motor tic dimension scores (range 0-25).[3]

-

Total Vocal Tic Score: The sum of the five vocal tic dimension scores (range 0-25).[3]

-

Total Tic Score (TTS): The sum of the Total Motor Tic Score and the Total Vocal Tic Score (range 0-50).[3]

-

Impairment Score: A separate rating of the overall impairment caused by the tics on a scale of 0-50.[3]

-

Global Severity Score: The sum of the Total Tic Score and the Impairment Score (range 0-100).[3]

-

Safety Monitoring Protocol for Metabolic Markers

The clinical trials for this compound included monitoring for metabolic side effects, which are a concern with some other medications used to treat Tourette Syndrome.[4]

Objective: To monitor for any potential adverse effects of this compound on metabolic parameters.

Methodology:

-

Baseline Assessment: Prior to the initiation of treatment, baseline measurements of key metabolic markers are obtained.

-

Regular Monitoring: Blood samples are collected at regular intervals throughout the clinical trial (e.g., at each study visit).

-

Metabolic Markers Assessed: The following key metabolic markers are analyzed:

-

Body Weight: Patient's body weight is measured at each study visit to monitor for any significant weight gain.[4]

-

Data Analysis: The changes in these metabolic markers from baseline are analyzed to identify any clinically significant trends or adverse events. In the Phase IIa trial, no clinically significant changes in blood glucose or lipids, and no weight gain were reported.[4]

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits PDE10A, increasing cAMP and cGMP, and modulating gene expression.

This compound Clinical Trial Workflow

Caption: Overview of the this compound clinical trial workflow from screening to follow-up.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. noemapharma.com [noemapharma.com]

- 3. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]